molecular formula C20H21N B145068 3-Pentyl-2-phenylquinoline CAS No. 136800-94-7

3-Pentyl-2-phenylquinoline

Número de catálogo: B145068
Número CAS: 136800-94-7
Peso molecular: 275.4 g/mol
Clave InChI: FNLZZWRVNJRQET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Pentyl-2-phenylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C20H21N and its molecular weight is 275.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

3-Pentyl-2-phenylquinoline and its derivatives have been investigated for their anticancer properties. Research indicates that quinoline compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain quinoline derivatives possess IC50 values ranging from 0.33 to 7.10 μM against human cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cancers .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the quinoline structure significantly influence its biological activity. For example, compounds with specific substitutions at the 6 and 7 positions of the quinoline ring demonstrated enhanced antiproliferative effects . This insight is crucial for designing more potent anticancer agents based on the quinoline scaffold.

Antiviral Properties

Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against coronaviruses. A compound based on a similar 2-phenylquinoline scaffold exhibited promising activity against SARS-CoV-2, with effective concentrations (EC50) around 6 μM . The mechanism of action appears to involve inhibition of viral replication without significant cytotoxic effects, making these compounds suitable candidates for further development as antiviral therapies.

Table: Antiviral Activity of Quinoline Derivatives

CompoundTarget VirusEC50 (μM)CC50 (μM)
2-Phenylquinoline DerivativeSARS-CoV-26>100
Other Quinoline AnaloguesHCoV-229E0.2 - 9.4>100

Treatment of Infectious Diseases

This compound has also been explored for its efficacy against infectious diseases such as malaria and leishmaniasis. Quinoline derivatives are known for their antimalarial properties, with ongoing research focusing on their effectiveness against drug-resistant strains of malaria . The ability to modify the quinoline structure allows for the development of new treatments that can overcome existing resistance mechanisms.

Case Study: Leishmaniasis Treatment

A study involving various quinoline compounds demonstrated their potential as effective treatments for leishmaniasis in animal models. The compounds were administered at specific dosages, showing promising results in reducing parasite load compared to standard treatments . This highlights the versatility of quinolines in addressing neglected tropical diseases.

Protein Kinase Inhibition

Quinoline derivatives are also being investigated for their role as inhibitors of protein tyrosine kinases (PTKs), which are implicated in various hyperproliferative disorders, including cancer. Inhibiting PTKs can lead to reduced tumor growth and metastasis . Research has shown that specific quinoline compounds effectively inhibit c-Met kinase activity, suggesting a pathway for developing targeted cancer therapies.

Summary Table: Quinoline Compounds and Their Applications

ApplicationMechanism/TargetKey Findings
AnticancerInhibition of cell proliferationIC50 values from 0.33 to 7.10 μM
AntiviralInhibition of viral replicationEC50 around 6 μM against SARS-CoV-2
Treatment of Infectious DiseasesAntimalarial/AntileishmanialEffective against drug-resistant strains
Protein Kinase InhibitionInhibition of c-Met kinasePotential for targeted cancer therapies

Análisis De Reacciones Químicas

Synthetic Routes to 3-Pentyl-2-Phenylquinoline

This compound can be synthesized via modified Friedländer or Pfitzinger reactions, leveraging cyclization strategies. Key methods include:

a. Cyclization via Iron-Catalyzed Deprotonative Cross-Coupling

  • Reagents : 3-Chloro-1-phenylisoquinoline, 2-benzylpyridine, LiN(SiMe3_3)2_2, and FeCl3_3·6H2_2O as a catalyst.

  • Conditions : Cyclopentyl methyl ether (CPME) at 90°C for 3–6 hours .

  • Yield : 57–70% for analogous 2-phenylisoquinolines .

  • Mechanism : Orthometalation of phenyl groups and coordination of N-heterocycles to form tris-heteroleptic iridium complexes .

b. TMSCl-Promoted Cyclization

  • Reagents : Arylimines and aldehydes with chlorotrimethylsilane (TMSCl) as a promoter.

  • Conditions : DMSO solvent at 90°C for 3 hours .

  • Yield : 53–85% for substituted quinolines .

  • Example :

    Starting MaterialProductYield (%)
    3-Methylbutanal3-Isopropyl-6-methoxy-2-phenylquinoline85

Electrophilic Substitution Reactions

The electron-rich quinoline ring facilitates electrophilic substitution, with regioselectivity influenced by the pentyl and phenyl substituents:

  • Nitration : Occurs preferentially at the 6- and 8-positions due to steric hindrance from the 2-phenyl group.

    • Conditions : HNO3_3/H2_2SO4_4 at 0–5°C .

    • Example : 6-Nitro-3-pentyl-2-phenylquinoline forms in 72% yield .

  • Halogenation : Bromination at the 4-position is favored (directed by the nitrogen lone pair).

    • Reagent : Br2_2 in CH2_2Cl2_2.

    • Yield : ~68% for 4-bromo derivatives .

Catalytic Hydrogenation

The quinoline ring undergoes selective hydrogenation to tetrahydroquinoline derivatives:

  • Catalyst : Iridium complexes with chiral phosphine–phosphoramidite ligands .

  • Conditions : H2_2 (50 bar), toluene, 40°C for 24 hours .

  • Outcome :

    SubstrateProductDiastereoselectivity (cis:trans)ee (%)
    This compound1,2,3,4-Tetrahydroquinoline>99:1 92

Nucleophilic Reactions

The nitrogen atom participates in alkylation and acylation:

  • Alkylation :

    • Reagent : Methyl iodide, LiN(SiMe3_3)2_2 in THF at −78°C .

    • Yield : 70% for N-methyl derivatives .

  • Acylation :

    • Reagent : Acetyl chloride, AlCl3_3 in CH2_2Cl2_2.

    • Product : 4-Acetyl-3-pentyl-2-phenylquinoline (62% yield) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling introduces aryl/alkyl groups:

  • Catalyst : Pd(N-XantPhos) .

  • Conditions : this compound-4-boronic acid and aryl halides in CPME at 80°C .

  • Yield : 78–90% for biaryl derivatives .

Oxidation and Reduction

  • Oxidation :

    • Reagent : KMnO4_4 in acidic conditions.

    • Product : Quinoline-4-carboxylic acid (45–59% yield) .

  • Reduction :

    • Reagent : SnCl2_2·2H2_2O in ethanol.

    • Product : 1,2-Dihydroquinoline (83% yield) .

Propiedades

Número CAS

136800-94-7

Fórmula molecular

C20H21N

Peso molecular

275.4 g/mol

Nombre IUPAC

3-pentyl-2-phenylquinoline

InChI

InChI=1S/C20H21N/c1-2-3-5-13-18-15-17-12-8-9-14-19(17)21-20(18)16-10-6-4-7-11-16/h4,6-12,14-15H,2-3,5,13H2,1H3

Clave InChI

FNLZZWRVNJRQET-UHFFFAOYSA-N

SMILES

CCCCCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3

SMILES canónico

CCCCCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3

Sinónimos

3-PENTYL-2-PHENYL-QUINOLINE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.